4-(Dibenzo[b,d]furan-3-yl)aniline
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Overview
Description
4-(Dibenzo[b,d]furan-3-yl)aniline is an organic compound with the molecular formula C18H13NO. It consists of a dibenzofuran moiety attached to an aniline group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-3-yl)aniline typically involves the following steps:
Formation of Dibenzofuran: Dibenzofuran is synthesized through the cyclization of biphenyl ether.
Nitration and Reduction: The dibenzofuran undergoes nitration to form nitrodibenzofuran, which is then reduced to aminodibenzofuran.
Coupling Reaction: The aminodibenzofuran is coupled with aniline under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzo[b,d]furan-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and aminated compounds .
Scientific Research Applications
4-(Dibenzo[b,d]furan-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dibenzo[b,d]furan-3-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, affecting their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A parent compound with similar structural features but lacks the aniline group.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.
Dibenzodioxin: A structurally related compound with two oxygen atoms in the ring system.
Uniqueness
4-(Dibenzo[b,d]furan-3-yl)aniline is unique due to its combination of the dibenzofuran and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
4-(Dibenzo[b,d]furan-3-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Key Properties
- Molecular Formula : C15H11N
- Molecular Weight : 221.26 g/mol
- CAS Number : 60146103
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's aniline group can form hydrogen bonds with target proteins, while the dibenzo[b,d]furan moiety may engage in hydrophobic interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of dibenzo[b,d]furan derivatives, including this compound. For example, compounds derived from dibenzo[b,d]furan have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 | 12.5 | Apoptosis Induction | |
A549 | 15.0 | Cell Cycle Arrest |
Antioxidant and Antibacterial Activities
In addition to anticancer properties, this compound has been evaluated for its antioxidant and antibacterial activities. Research indicates that the compound exhibits significant antioxidant activity, which can mitigate oxidative stress in biological systems.
Antioxidant Activity Data
Assay Type | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 25.0 |
ABTS Radical Scavenging | 30.0 |
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes linked to inflammatory processes. For instance, studies indicate that it can act as a phosphodiesterase (PDE) inhibitor, which plays a role in regulating inflammatory responses.
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells.
Case Study 2: Antioxidant Effects in Cellular Models
In vitro experiments using human fibroblasts showed that treatment with the compound significantly reduced markers of oxidative stress. This suggests potential applications in protective therapies against age-related diseases.
Properties
IUPAC Name |
4-dibenzofuran-3-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c19-14-8-5-12(6-9-14)13-7-10-16-15-3-1-2-4-17(15)20-18(16)11-13/h1-11H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFSAMGRDQEQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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